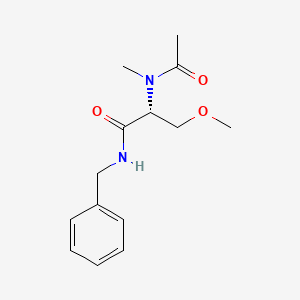

(R)-N-Benzyl-3-methoxy-2-(N-methylacetamido)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

®-N-Benzyl-3-methoxy-2-(N-methylacetamido)propanamide is a chemical compound known for its role as an impurity in the synthesis of Lacosamide, a medication used for the treatment of partial-onset seizures and diabetic neuropathic pain . The compound has a molecular formula of C14H20N2O3 and a molecular weight of 264.32 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Benzyl-3-methoxy-2-(N-methylacetamido)propanamide typically involves the reaction of ®-2-Amino-N-benzyl-3-methoxypropionamide with acetic anhydride and methylamine . The reaction is carried out under controlled conditions to ensure the desired stereochemistry and purity of the product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but it is generally produced as a byproduct during the synthesis of Lacosamide. The process involves multiple steps, including the protection and deprotection of functional groups, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

®-N-Benzyl-3-methoxy-2-(N-methylacetamido)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-N-Benzyl-3-methoxy-2-(N-methylacetamido)propanamide has several applications in scientific research:

Chemistry: Used as a reference standard and impurity marker in the synthesis of Lacosamide.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its role in the pharmacokinetics and pharmacodynamics of Lacosamide.

Industry: Utilized in the quality control and validation of pharmaceutical products.

Mechanism of Action

Lacosamide enhances the slow inactivation of voltage-gated sodium channels, stabilizing hyperexcitable neuronal membranes and inhibiting repetitive neuronal firing . The compound may exert its effects through similar pathways, although further research is needed to confirm this.

Comparison with Similar Compounds

Similar Compounds

Lacosamide: The parent compound, used for the treatment of seizures.

®-2-Amino-N-benzyl-3-methoxypropionamide: A precursor in the synthesis of ®-N-Benzyl-3-methoxy-2-(N-methylacetamido)propanamide.

N-Methyl Lacosamide: Another impurity formed during the synthesis of Lacosamide.

Uniqueness

®-N-Benzyl-3-methoxy-2-(N-methylacetamido)propanamide is unique due to its specific stereochemistry and role as an impurity in Lacosamide synthesis. Its presence and concentration can impact the overall purity and efficacy of the final pharmaceutical product .

Biological Activity

(R)-N-Benzyl-3-methoxy-2-(N-methylacetamido)propanamide, commonly known as Lacosamide, is a low molecular weight compound primarily used as an anticonvulsant medication for the treatment of partial-onset seizures in adults. This compound exhibits significant biological activity, particularly in the context of its anticonvulsant properties and potential therapeutic applications.

Chemical Structure and Properties

Lacosamide is characterized by the following chemical structure:

Structural Features

- Functional Groups : The compound contains a benzyl group, a methoxy group, and an acetamido moiety.

- Chirality : The (R)-enantiomer is specifically noted for its pharmacological activity.

Anticonvulsant Properties

Lacosamide has been extensively studied for its anticonvulsant effects. Research indicates that it functions by enhancing the slow inactivation of sodium channels, which stabilizes neuronal membranes and reduces excitability.

- Sodium Channel Modulation : Lacosamide selectively binds to the sodium channels, promoting their slow inactivation.

- Neuroprotective Effects : It exhibits neuroprotective properties that may help in preventing neuronal damage during seizures.

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how variations in the structure of Lacosamide affect its biological activity. Key findings include:

- 3-Oxy Position : Substituents at the 3-oxy position can significantly influence anticonvulsant efficacy. Small, nonbulky groups enhance activity, while larger groups diminish it .

- 4'-Benzylamide Position : Similar trends are observed at this position, where nonbulky hydrophobic groups retain anticonvulsant properties .

Efficacy Studies

Clinical studies have demonstrated that Lacosamide is effective in reducing seizure frequency in patients with epilepsy. A summary of findings from various studies includes:

Clinical Application

- Patient Response : In a cohort study involving patients with refractory epilepsy, Lacosamide was administered as an adjunct therapy. Results indicated a 50% reduction in seizure frequency for approximately 40% of participants over six months .

- Adverse Effects : The most common side effects reported include dizziness, headache, and nausea; however, these were generally mild and manageable .

Comparative Studies

Lacosamide has been compared with other anticonvulsants such as lamotrigine and levetiracetam. Data suggests that while all three are effective, Lacosamide offers unique advantages in terms of tolerability and side effect profile.

Properties

Molecular Formula |

C14H20N2O3 |

|---|---|

Molecular Weight |

264.32 g/mol |

IUPAC Name |

(2R)-2-[acetyl(methyl)amino]-N-benzyl-3-methoxypropanamide |

InChI |

InChI=1S/C14H20N2O3/c1-11(17)16(2)13(10-19-3)14(18)15-9-12-7-5-4-6-8-12/h4-8,13H,9-10H2,1-3H3,(H,15,18)/t13-/m1/s1 |

InChI Key |

IQPXOLXLQGVFDT-CYBMUJFWSA-N |

Isomeric SMILES |

CC(=O)N(C)[C@H](COC)C(=O)NCC1=CC=CC=C1 |

Canonical SMILES |

CC(=O)N(C)C(COC)C(=O)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.